molecular formula CH2HgI2 B093215 Iodo(iodomethyl)mercury CAS No. 141-51-5

Iodo(iodomethyl)mercury

Cat. No. B093215
CAS RN: 141-51-5
M. Wt: 468.43 g/mol
InChI Key: GMEOKFPXHQBBPF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Iodo(iodomethyl)mercury (IMH) is a toxic organic compound that is commonly used in scientific research. It is a member of the organomercury family, which has been extensively studied due to its potential environmental and health hazards. IMH is a colorless liquid that is soluble in organic solvents and has a strong odor. Additionally, we will explore future directions for research on IMH.

Mechanism Of Action

The mechanism of action of Iodo(iodomethyl)mercury is not well understood. It is believed that Iodo(iodomethyl)mercury reacts with thiol groups on proteins and enzymes, leading to the inhibition of their activity. Additionally, Iodo(iodomethyl)mercury can react with DNA and RNA, leading to the formation of adducts that can interfere with their structure and function. The toxicity of Iodo(iodomethyl)mercury is thought to be due to its ability to disrupt cellular processes by binding to critical biomolecules.

Biochemical And Physiological Effects

Iodo(iodomethyl)mercury is highly toxic to living organisms. It can cause a range of physiological and biochemical effects, including neurological damage, kidney damage, and reproductive toxicity. Iodo(iodomethyl)mercury has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which can lead to neurological damage. Additionally, Iodo(iodomethyl)mercury can interfere with the function of ion channels, leading to kidney damage. Iodo(iodomethyl)mercury has also been shown to be toxic to developing fetuses and can cause reproductive toxicity.

Advantages And Limitations For Lab Experiments

Iodo(iodomethyl)mercury has several advantages for use in lab experiments. It is a highly reactive reagent that can be used to modify proteins, peptides, and nucleic acids. Additionally, it can be used to study protein-protein interactions and enzyme activity. However, the toxicity of Iodo(iodomethyl)mercury limits its use in biological systems. The use of Iodo(iodomethyl)mercury requires careful handling and disposal to prevent environmental contamination and health hazards.

Future Directions

Future research on Iodo(iodomethyl)mercury should focus on developing safer and more effective alternatives to this toxic compound. Additionally, the mechanisms of action of Iodo(iodomethyl)mercury should be further investigated to understand its effects on cellular processes. The development of new analytical techniques for the detection and quantification of Iodo(iodomethyl)mercury and its metabolites is also needed to assess its environmental and health impacts. Finally, the use of Iodo(iodomethyl)mercury in biological systems should be further explored to understand its potential as a therapeutic agent.
Conclusion:
In conclusion, Iodo(iodomethyl)mercury is a toxic compound that has been extensively studied in scientific research. Its reactivity towards proteins, peptides, and nucleic acids makes it a useful tool for studying biological systems. However, the toxicity of Iodo(iodomethyl)mercury limits its use in biological systems and requires careful handling and disposal. Future research on Iodo(iodomethyl)mercury should focus on developing safer alternatives and understanding its mechanisms of action.

Synthesis Methods

Iodo(iodomethyl)mercury can be synthesized by reacting methyl iodide with mercury in the presence of a reducing agent. This process results in the formation of Iodo(iodomethyl)mercury and other organomercury compounds. The reaction can be carried out under mild conditions and is relatively easy to perform. However, the toxicity of the starting materials and the products makes this process hazardous.

Scientific Research Applications

Iodo(iodomethyl)mercury is commonly used in scientific research as a reagent for the analysis of proteins and nucleic acids. It can be used to label proteins and peptides for mass spectrometry analysis. Additionally, Iodo(iodomethyl)mercury can be used to modify DNA and RNA for structural and functional studies. The reactivity of Iodo(iodomethyl)mercury towards thiol groups makes it a useful tool for studying protein-protein interactions. However, the toxicity of Iodo(iodomethyl)mercury limits its use in biological systems.

properties

CAS RN

141-51-5

Product Name

Iodo(iodomethyl)mercury

Molecular Formula

CH2HgI2

Molecular Weight

468.43 g/mol

IUPAC Name

iodo(iodomethyl)mercury

InChI

InChI=1S/CH2I.Hg.HI/c1-2;;/h1H2;;1H/q;+1;/p-1

InChI Key

GMEOKFPXHQBBPF-UHFFFAOYSA-M

SMILES

C(I)[Hg]I

Canonical SMILES

C(I)[Hg]I

Other CAS RN

141-51-5

Origin of Product

United States

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